molecular formula C20H20N2O4 B1597665 N-Acetyl-5-benzyloxy-DL-tryptophan CAS No. 55443-80-6

N-Acetyl-5-benzyloxy-DL-tryptophan

Cat. No. B1597665
CAS RN: 55443-80-6
M. Wt: 352.4 g/mol
InChI Key: JOYGSMRGJUMINJ-UHFFFAOYSA-N
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Description

N-Acetyl-5-benzyloxy-DL-tryptophan is a high-quality, complex compound that serves as a reagent . It is used as a useful intermediate, fine chemical, and specialty chemical . It also serves as a versatile building block and reaction component in the synthesis of various compounds .


Synthesis Analysis

N-Acetyl-5-benzyloxy-DL-tryptophan can be produced via chemical synthesis using the standard amino acid, tryptophan . It is a useful intermediate and a versatile building block in the synthesis of various compounds .


Molecular Structure Analysis

The molecular formula of N-Acetyl-5-benzyloxy-DL-tryptophan is C20H20N2O4 . The molecular weight is 352.39 g/mol . The structure includes a benzyloxy group attached to the 5-position of the indole ring of tryptophan, and an acetyl group attached to the amino group .


Chemical Reactions Analysis

N-Acetyl-5-benzyloxy-DL-tryptophan is a versatile building block and reaction component in the synthesis of various compounds . It can be used in a range of applications, including the synthesis of peptides, proteins, amino acids, and pharmaceuticals .


Physical And Chemical Properties Analysis

N-Acetyl-5-benzyloxy-DL-tryptophan has a melting point of 166 °C . The molecular formula is C20H20N2O4, and the molecular weight is 352.39 g/mol .

Safety And Hazards

When handling N-Acetyl-5-benzyloxy-DL-tryptophan, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided, as well as dust formation .

Future Directions

N-Acetyl-5-benzyloxy-DL-tryptophan is a valuable compound in research and has potential applications in the chemical, diagnostic, pharmaceutical, and related industries . Its role as a versatile building block in the synthesis of various compounds suggests that it may have broad utility in future chemical and pharmaceutical research .

properties

IUPAC Name

2-acetamido-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13(23)22-19(20(24)25)9-15-11-21-18-8-7-16(10-17(15)18)26-12-14-5-3-2-4-6-14/h2-8,10-11,19,21H,9,12H2,1H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYGSMRGJUMINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370631
Record name N-Acetyl-5-benzyloxy-DL-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-5-benzyloxy-DL-tryptophan

CAS RN

55443-80-6
Record name N-Acetyl-5-benzyloxy-DL-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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